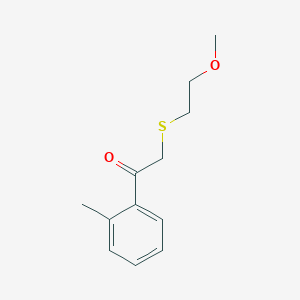

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one

Description

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one is a thioether-linked ketone featuring an ortho-methylphenyl (o-tolyl) group and a methoxyethylthio substituent. This compound has been discontinued commercially (as per ), limiting direct experimental data . However, its structural framework—a ketone with aromatic and thioether moieties—aligns it with compounds studied for applications in catalysis, medicinal chemistry, and materials science. Below, we compare its properties and reactivity with structurally related analogues.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

2-(2-methoxyethylsulfanyl)-1-(2-methylphenyl)ethanone |

InChI |

InChI=1S/C12H16O2S/c1-10-5-3-4-6-11(10)12(13)9-15-8-7-14-2/h3-6H,7-9H2,1-2H3 |

InChI Key |

WRIIOHFOISVWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CSCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with 2-methoxyethyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thioethers.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one is an organic compound belonging to the thioether class, characterized by a methoxyethyl group attached to a sulfur atom connected to an ethanone moiety substituted with an o-tolyl group. Its unique structure makes it an interesting subject for chemical and biological studies.

Scientific Research Applications

This compound has found applications across various scientific disciplines:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is investigated for potential use in drug development.

- Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

- Reduction The carbonyl group in the ethanone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

- Substitution The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used in the presence of a base.

This compound has potential biological activity and has garnered interest in pharmacological research.

Antimicrobial Properties

Research suggests that compounds similar to this compound exhibit significant antimicrobial activity. Derivatives with thioether functionalities can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. A study showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that this compound significantly reduced cell viability in human cancer cells, highlighting its potential as an anticancer agent. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells, triggering apoptosis pathways, and making it a candidate for further investigation in cancer therapeutics.

Study 2: Cytotoxicity in Cancer Cells

In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting its role as an apoptosis inducer.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thioether Ketones

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Synthesized via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield). The cyclohexyl group introduces steric bulk, while the phenylthio moiety provides a less polar thioether compared to the methoxyethylthio group in the target compound .

- 2-(Phenylthio)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one ():

Features a piperazine ring linked to o-tolyl, synthesized using T3P coupling. The phenylthio group contrasts with the methoxyethylthio group, altering electronic properties (e.g., reduced electron-donating capacity) .

Heterocyclic Thioether Derivatives

- 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one ():

These derivatives exhibit anticancer activity, with cytotoxicity linked to substituents on the phenyl ring. The oxadiazole-thioether scaffold enhances rigidity and bioactivity, whereas the target compound’s methoxyethylthio group may improve solubility but lacks heterocyclic stabilization . - Oxadiazole-thiadiazole hybrids (): Compounds like 6b–6e (e.g., 2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one) show melting points between 120–167°C and yields of 70–77%. Their heterocyclic cores contrast with the target compound’s simpler structure, likely affecting thermal stability and biological interactions .

Sulfone Derivatives

- 2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(p-tolyl)ethan-1-one ():

Sulfone groups increase polarity and oxidative stability compared to thioethers. These derivatives are synthesized via ruthenium catalysis, with DFT studies elucidating reaction mechanisms. The target compound’s thioether group is more nucleophilic but less stable under oxidative conditions .

Substituent Effects on Reactivity and Properties

Ortho-Substituent Steric Effects

- highlights that ortho-tolyl groups hinder cyclization reactions due to steric bulk. For example, ethyl-4-oxo-4-(o-tolyl)butanoate failed to cyclize with 1-(o-tolyl)ethan-1-one, unlike para-tolyl analogues. This suggests the target compound’s o-tolyl group may similarly impede reactions requiring planar transition states .

Methoxyethylthio vs. Hydroxyethylthio

- However, the hydroxy group may reduce stability under acidic or oxidizing conditions .

Physical and Spectral Properties

- 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (): Predicted density: 1.34 g/cm³; boiling point: 536.5°C. The morpholino and oxadiazole groups enhance molecular weight (319.38 g/mol) and rigidity compared to the target compound’s methoxyethylthio-o-tolyl framework .

- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (): HRMS data (m/z 361) confirm molecular formula C17H13ClN2O3S. Such spectral techniques are critical for characterizing thioether ketones, though the target compound’s data remain unreported .

Biological Activity

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one, a compound with potential biological activity, has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2S, indicating it contains a methoxyethyl thio group and an o-tolyl moiety. The structural complexity contributes to its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with thioether functionalities can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that this compound significantly reduced cell viability in human cancer cells, highlighting its potential as an anticancer agent .

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress triggers apoptosis pathways, making it a candidate for further investigation in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioether compounds, including this compound. The results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties .

Study 2: Cytotoxicity in Cancer Cells

In a recent study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting its role as an apoptosis inducer .

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one, and how is purity optimized?

The compound is typically synthesized via nucleophilic substitution or thiol-alkylation reactions. For example, derivatives with thioether linkages (e.g., 2-((5-(1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(o-tolyl)ethan-1-one) are prepared by reacting thiol-containing intermediates with α-bromo ketones under basic conditions (e.g., K₂CO₃ in DMF) . Purification involves column chromatography (e.g., gradient elution with Et₂O/pentane) to isolate white crystalline solids, with yields ranging from 70–84% . Purity is confirmed via NMR and ESI-HRMS, ensuring >95% purity for biological testing .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assignments focus on aromatic protons (δ 7.2–8.1 ppm for o-tolyl), methoxy groups (δ ~3.3 ppm), and thioether linkages (δ 2.5–3.0 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., Bruker SMART APEX CCD diffractometer) resolves bond angles and dihedral angles, confirming the planar o-tolyl moiety and spatial arrangement of the thioether side chain .

- ESI-HRMS : Validates molecular ion peaks (e.g., m/z 449.1555 for derivatives) .

Q. What are the established pharmacological targets for this compound?

Derivatives exhibit antitumor activity (e.g., IC₅₀ = 12.62 μM against HepG2 cells via EGFR inhibition) and antimicrobial effects (bacterial/fungal MICs <50 μM) . The thioether and o-tolyl groups are critical for binding to biological targets like kinase domains or microbial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .

- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction rates in biphasic systems .

- Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .

- Scale-up : Batch reactors with controlled stirring and inert atmospheres (N₂/Ar) ensure reproducibility .

How do structural modifications influence bioactivity? (SAR Analysis)

- Thioether chain elongation : Longer chains (e.g., 2-methoxyethyl vs. methyl) enhance solubility but may reduce membrane permeability .

- o-Tolyl substitution : Electron-donating groups (e.g., -OCH₃ at para positions) improve antitumor activity by stabilizing π-π interactions with kinase receptors .

- Heterocyclic replacements : Replacing the 1,2,4-triazole moiety with benzimidazole increases cytotoxicity (ΔIC₅₀ = ~5 μM) .

Q. How should crystallographic data discrepancies be resolved?

Discrepancies in bond lengths/angles (e.g., C–S vs. C–O distances) arise from crystal packing effects or disorder. Strategies include:

- Multi-temperature crystallography : Resolve thermal motion artifacts .

- DFT calculations : Compare experimental and theoretical geometries to identify outliers .

- High-resolution synchrotron data : Reduces measurement errors (<0.01 Å resolution) .

Q. What are the stability challenges under physiological conditions?

- Hydrolytic degradation : The thioether group is susceptible to oxidation (e.g., to sulfoxide) in aqueous buffers. Stability assays (pH 7.4, 37°C) show <10% degradation over 24 hours when stored in amber vials at -20°C .

- Light sensitivity : UV exposure accelerates decomposition; use light-protected storage .

Q. How can conflicting bioactivity data across studies be reconciled?

Variability in IC₅₀/MIC values often stems from:

- Assay conditions : Serum content (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Cell line heterogeneity : HepG2 (hepatoma) vs. MCF-7 (breast cancer) cells express differing target densities .

- Control normalization : Gefitinib (EGFR inhibitor) or fluconazole (antifungal) must be included for cross-study comparability .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for thiol-alkylation to prevent hydrolysis .

- Biological assays : Use standardized MTT or resazurin assays with triplicate technical replicates .

- Data reporting : Include crystallographic CIF files and NMR raw data in supplementary materials for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.